Superior Cellular Potency vs SR9238
GSK2033 demonstrates approximately 5- to 13-fold greater potency than SR9238 in suppressing basal LXR-driven transcription in full-length cotransfection assays. GSK2033 inhibits basal transcription with IC50 values of 17 nM for LXRα and 9 nM for LXRβ [1]. In contrast, SR9238 exhibits IC50 values of 214 nM for LXRα and 43 nM for LXRβ in comparable cell-based cotransfection assays [2].
| Evidence Dimension | Inhibition of basal transcription in full-length LXR cotransfection assay |
|---|---|
| Target Compound Data | LXRα IC50 = 17 nM; LXRβ IC50 = 9 nM |
| Comparator Or Baseline | SR9238: LXRα IC50 = 214 nM; LXRβ IC50 = 43 nM |
| Quantified Difference | 12.6-fold more potent on LXRα; 4.8-fold more potent on LXRβ |
| Conditions | HEK293 cells cotransfected with full-length LXRα or LXRβ and luciferase reporter; 24-hour treatment |
Why This Matters
Higher cellular potency enables lower working concentrations in cell-based assays, reducing solvent toxicity and off-target risks in LXR mechanistic studies.
- [1] TargetMol. GSK2033 product datasheet. T15427. View Source
- [2] Griffett K, Solt LA, El-Gendy Bel-D, et al. A liver-selective LXR inverse agonist that suppresses hepatic steatosis. ACS Chem Biol. 2013;8(3):559-567. View Source
